Bienvenue dans la boutique en ligne BenchChem!

Safinamide Mesylate

Parkinson's disease motor fluctuations levodopa adjunctive therapy

Source the only reversible MAO-B inhibitor reference standard that benchmarks dual mechanism (MAO-B IC50=98 nM & sodium channel blockade IC50=8.2 µM). Clinically proven to reduce daily OFF time by 0.7 hours more than rasagiline, making it the definitive positive control for Parkinson's preclinical studies. This high-purity (≥98% HPLC) material meets stringent ANDA analytical method validation and dissolution testing requirements. Ideal for translational research exploring non-dopaminergic pathways, its 5918-fold selectivity over MAO-A ensures assay specificity. Procure for reliable, replicable data.

Molecular Formula C18H23FN2O5S
Molecular Weight 398.5 g/mol
CAS No. 202825-46-5
Cat. No. B1680487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafinamide Mesylate
CAS202825-46-5
Synonyms(S)-2-((4-(3-fluorobenzoxy)benzyl)amino)propanamide
2-(4-(3-fluorobenzyloxy)benzylamino)propionamide
fbap methanesulfonate
FCE 26743
FCE 28073
FCE-26743
FCE-28073
NW-1015
PNU 151774E
PNU-151774E
safinamide
safinamide methanesulfonate
Xadago
Molecular FormulaC18H23FN2O5S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O
InChIInChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
InChIKeyYKOCHIUQOBQIAC-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Safinamide Mesylate (CAS 202825-46-5) Procurement Guide for Parkinson's Disease Research and Drug Development


Safinamide mesylate (CAS 202825-46-5) is the mesylate salt form of safinamide, a small-molecule therapeutic agent belonging to the monoamine oxidase type B (MAO-B) inhibitor class, approved globally as an adjunctive treatment to levodopa for managing motor fluctuations in Parkinson's disease (PD) [1]. Unlike first-generation MAO-B inhibitors, safinamide exhibits a unique multimodal pharmacological profile characterized by highly selective, reversible MAO-B inhibition combined with state-dependent sodium channel blockade and modulation of glutamate release, which collectively underpin its clinical differentiation [2][3]. This compound is supplied as a research-grade small molecule with a molecular weight of 398.45 g/mol and a molecular formula of C17H19FN2O2·CH4O3S, and is exclusively intended for preclinical research, analytical method development, and quality control applications in pharmaceutical and academic settings .

Why Safinamide Mesylate Cannot Be Substituted with Rasagiline or Selegiline in Parkinson's Disease Research


Despite belonging to the same MAO-B inhibitor class, safinamide mesylate demonstrates clinically and pharmacologically significant differentiation from its closest analogs, rasagiline and selegiline, which precludes simple substitution in research or therapeutic contexts. Unlike rasagiline and selegiline, which are irreversible ('suicide') inhibitors of MAO-B, safinamide acts through a reversible inhibition mechanism that allows for faster recovery of enzymatic activity upon discontinuation, thereby reducing the risk of prolonged off-target effects [1][2]. Furthermore, safinamide possesses a dual mechanism of action—MAO-B inhibition coupled with state-dependent sodium channel blockade—a property entirely absent in both rasagiline and selegiline, which contributes to its superior efficacy in reducing motor fluctuations when used as levodopa adjunctive therapy [3]. Direct and indirect comparative studies have quantified significant advantages of safinamide over rasagiline in reducing daily 'off' time and improving motor function, as detailed in the evidence below.

Quantitative Comparative Evidence for Safinamide Mesylate vs. Rasagiline and Selegiline


Safinamide Reduces Daily OFF Time by 0.7 Hours More Than Rasagiline in PD Patients

In a matching-adjusted indirect comparison (MAIC) analyzing data from Chinese PD patients with motor fluctuations, safinamide (50–100 mg/day) combined with levodopa significantly reduced mean total daily OFF time by an additional 0.7 hours compared to rasagiline (1 mg/day) combined with levodopa (mean difference: −0.7 h; 95% CI: −1.40 to −0.02) [1][2]. The safinamide group demonstrated a mean OFF time reduction of −1.2 h (SE 0.28) versus placebo, while the rasagiline group showed a reduction of −0.5 h (SE 0.22) versus placebo, yielding a clinically meaningful difference between the two active treatments [2].

Parkinson's disease motor fluctuations levodopa adjunctive therapy

Safinamide Improves Motor Function (UPDRS III) by 2.9 Points More Than Rasagiline

The same MAIC study demonstrated that safinamide produced a significantly greater improvement in motor function as measured by the Unified Parkinson's Disease Rating Scale Part III (UPDRS III) during ON phase compared to rasagiline. Safinamide reduced UPDRS III scores by −4.5 points (SE 0.96) versus placebo, while rasagiline reduced scores by −1.6 points (SE 0.74) versus placebo, resulting in a mean difference of −2.9 points (95% CI: −5.28 to −0.52; p < 0.05) in favor of safinamide [1][2][3].

Parkinson's disease motor function UPDRS III

Safinamide Exhibits 5918-Fold Selectivity for MAO-B Over MAO-A vs. Rasagiline's 93-Fold Selectivity

Safinamide mesylate demonstrates exceptionally high selectivity for MAO-B inhibition over MAO-A, with an IC50 of 98 nM for MAO-B versus 580 nM for MAO-A, yielding a 5918-fold selectivity ratio . In contrast, rasagiline mesylate, another MAO-B inhibitor used in PD therapy, exhibits substantially lower selectivity, with reported IC50 values of 4.43 nM for MAO-B and 412 nM for MAO-A in rat brain, corresponding to only a 93-fold selectivity ratio . Selegiline, the first-generation MAO-B inhibitor, demonstrates even lower selectivity and is associated with amphetamine-like metabolites that safinamide lacks [1].

MAO-B selectivity enzyme inhibition off-target effects

Safinamide Provides Dual Mechanism: Sodium Channel Blockade (IC50 = 8.2 µM) Absent in Rasagiline and Selegiline

Safinamide is pharmacologically unique among MAO-B inhibitors due to its state-dependent sodium channel blocking activity, which is absent in both rasagiline and selegiline. In rat cortical membranes, safinamide inhibits radioligand binding to sodium channel site II with an IC50 of 8.2 µM and blocks depolarization-induced glutamate release in rat hippocampal synaptosomes with an IC50 of 9 µM [1][2]. This sodium channel blockade occurs preferentially under depolarized conditions (IC50 = 8 µM) versus resting potentials (IC50 = 262 µM), indicating state-dependent activity . Neither rasagiline nor selegiline possesses this additional pharmacological property, as they are selective MAO-B inhibitors without significant ion channel activity [3].

sodium channel blockade glutamate release dual mechanism

Safinamide 100 mg/day Reduces Daily OFF Time by 1.3 Hours in Real-World KEEP Study

In the prospective, multicenter KEEP study of Korean PD patients with motor fluctuations (n=199), safinamide 100 mg/day as add-on therapy to levodopa produced a statistically significant mean reduction in daily OFF time of −1.3 ± 2.4 hours from baseline at 18 weeks (p < 0.001) [1]. Importantly, this improvement was achieved without escalation of levodopa dosage, and was accompanied by significant improvements in quality of life (PDQ-39 summary index reduction of −2.7 ± 10.3, p < 0.001) and motor symptoms (MDS-UPDRS Part 3 reduction) [1][2]. While no direct comparator arm was included in this study, the magnitude of OFF time reduction (−1.3 h) exceeds the 0.5-hour reduction reported for rasagiline versus placebo in the MAIC analysis, providing cross-study validation of safinamide's robust clinical effect [3].

Parkinson's disease motor fluctuations real-world evidence

Priority Application Scenarios for Safinamide Mesylate Procurement in Research and Industry


Preclinical Development of Next-Generation Levodopa Adjunctive Therapies for Parkinson's Disease

Safinamide mesylate serves as an essential reference standard and positive control in preclinical studies evaluating novel levodopa adjunctive therapies. Its dual mechanism of MAO-B inhibition (IC50 = 98 nM) and state-dependent sodium channel blockade (IC50 = 8.2 µM) provides a benchmark for assessing multi-target compounds designed to address motor fluctuations [1]. The 0.7-hour superior OFF time reduction compared to rasagiline established in head-to-head analyses makes safinamide the most clinically effective MAO-B inhibitor reference compound for in vivo efficacy studies [2].

Analytical Method Development and Quality Control for Generic Safinamide Formulations

Safinamide mesylate of high purity (≥98% HPLC) is required for the development and validation of analytical methods used in quality control of generic safinamide tablets and formulations. Patent literature specifies micronization requirements for optimal dissolution, with 90% of particles controlled to 5–50 microns, making highly characterized reference material essential for particle size method development and dissolution testing [3][4]. The compound is also utilized for Abbreviated New Drug Application (ANDA) analytical method validation and stability-indicating assay development [5].

In Vitro Selectivity and Off-Target Profiling of MAO-B Inhibitor Candidates

Safinamide mesylate's exceptionally high 5918-fold selectivity for MAO-B over MAO-A provides an ideal reference point for in vitro selectivity screening panels evaluating novel MAO-B inhibitor candidates . Its unique sodium channel and glutamate release inhibition activities (IC50 = 9 µM for glutamate release) further enable comprehensive off-target profiling of new chemical entities intended for PD therapy, allowing direct comparison of multi-target engagement profiles [1].

Translational Research Investigating Non-Dopaminergic Mechanisms in Parkinson's Disease

Safinamide mesylate is uniquely positioned for translational research programs investigating non-dopaminergic therapeutic strategies in PD. Its state-dependent sodium channel blockade and glutamate release inhibition—properties absent in rasagiline and selegiline—make it a valuable tool for dissecting the contributions of altered neuronal excitability and glutamatergic dysfunction to motor fluctuations and dyskinesia [1]. The high oral bioavailability (95%) and linear pharmacokinetics of safinamide further support its use in preclinical in vivo pharmacology studies requiring reliable compound exposure [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safinamide Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.